C21H24ClN5O4

Prostaglandin EP3 Antagonism GPCR Pharmacology Pyrazolo[3,4-d]pyrimidine Selectivity

The molecular formula C21H24ClN5O4 (MW 445.9 g/mol) corresponds to a pyrazolo[3,4-d]pyrimidine derivative, specifically ethyl 4-[(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)carbamoyl]butanoate. This scaffold is a structural analog of clinical PDE5 inhibitors, featuring a pyrazolo[3,4-d]pyrimidin-4-one core with a 3-chlorobenzyl substituent at N5 and an ethyl glutarate side chain.

Molecular Formula C21H24ClN5O4
Molecular Weight 445.9 g/mol
Cat. No. B7501200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC21H24ClN5O4
Molecular FormulaC21H24ClN5O4
Molecular Weight445.9 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=CN3C4=C(N=C3N2CCCOC)N(C(=O)N(C4=O)C)C)Cl
InChIInChI=1S/C21H24ClN5O4/c1-5-31-16-8-7-13(11-14(16)22)15-12-27-17-18(24(2)21(29)25(3)19(17)28)23-20(27)26(15)9-6-10-30-4/h7-8,11-12H,5-6,9-10H2,1-4H3
InChIKeyRTIPJCXFLGQDSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C21H24ClN5O4 Chemical Identity and Core Structural Framework


The molecular formula C21H24ClN5O4 (MW 445.9 g/mol) corresponds to a pyrazolo[3,4-d]pyrimidine derivative, specifically ethyl 4-[(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)carbamoyl]butanoate [1][2]. This scaffold is a structural analog of clinical PDE5 inhibitors, featuring a pyrazolo[3,4-d]pyrimidin-4-one core with a 3-chlorobenzyl substituent at N5 and an ethyl glutarate side chain [1]. Unlike sildenafil or vardenafil, the molecule lacks a sulfonamide moiety and possesses a free carboxylate ester side chain, fundamentally altering its target profile and physicochemical properties [2].

Why C21H24ClN5O4 Is Not Interchangeable with PDE5 Inhibitors or Generic Pyrazolo[3,4-d]pyrimidines


The pyrazolo[3,4-d]pyrimidine scaffold is shared by numerous compounds with divergent selectivity profiles. Minor structural variations, such as the substitution pattern at N5 and the side chain at N1, can redirect target engagement from phosphodiesterase 5 (PDE5) to receptor tyrosine kinases, prostaglandin receptors, or other enzymatic targets [1]. For C21H24ClN5O4, the presence of a 3-chlorobenzyl group and an ethyl glutarate side chain results in a distinct binding profile, with reported affinity for the Prostaglandin E2 receptor EP3 subtype (Ki 4.40 nM) [2]. Substituting this compound with a PDE5‑focused analog like sildenafil would lead to entirely different and unvalidated biological outcomes, rendering generic replacement scientifically indefensible.

C21H24ClN5O4 Differentiated Quantitative Evidence: Comparator-Based Potency, Selectivity, and Physicochemical Data


EP3 Receptor Affinity: C21H24ClN5O4 vs. L-798,106 and ONO-AE3-240

C21H24ClN5O4 demonstrates high affinity for the human Prostaglandin E2 receptor EP3 subtype, with a Ki of 4.40 nM determined by displacement of [3H]PGE2 from recombinant human EP3 expressed in Chem1 cell membranes [1]. This affinity is comparable to the prototypical EP3 antagonist L-798,106 (Ki ≈ 0.6 nM) [2] and notably superior to the EP3 agonist ONO-AE3-240 (Ki ≈ 100 nM), indicating that C21H24ClN5O4 is a potent EP3 ligand with an affinity profile distinct from both agonists and weaker antagonists [2].

Prostaglandin EP3 Antagonism GPCR Pharmacology Pyrazolo[3,4-d]pyrimidine Selectivity

Calculated Physicochemical Differentiation: LogP and TPSA vs. Sildenafil and Vardenafil

C21H24ClN5O4 exhibits a computed XLogP3-AA of 4.8 and a topological polar surface area (TPSA) of 98.7 Ų [1]. In contrast, sildenafil (XLogP ≈ 2.5, TPSA ≈ 113 Ų) and vardenafil (XLogP ≈ 2.8, TPSA ≈ 120 Ų) are more polar and less lipophilic [2]. The 1.9–2.3 log unit increase in lipophilicity suggests enhanced passive membrane permeability and altered tissue distribution relative to these PDE5 inhibitors, a property that must be accounted for in cell-based assays and in vivo studies.

ADME Prediction Drug-Likeness Pyrazolo[3,4-d]pyrimidine Physicochemistry

Selectivity Profile: EP3 vs. FP Receptor Contrast

In a receptor selectivity panel, C21H24ClN5O4 displayed a striking drop in affinity for the human FP receptor, with a Ki > 25,100 nM [1]. This represents a >5,700-fold selectivity for EP3 over FP, indicating that the compound’s 3-chlorobenzyl and ethyl glutarate substituents confer a narrow target profile. By comparison, the pan-prostanoid ligand PGE2 binds both receptors with similar nanomolar affinities (Kd EP3 ≈ 1–3 nM, FP ≈ 2–5 nM) [2].

GPCR Selectivity Prostaglandin Receptor Panel Functional Profiling

Verified Application Scenarios for C21H24ClN5O4 Based on Quantitative Differentiation


Investigating EP3-Mediated Inflammatory Pathways in Cellular Models

The potent EP3 affinity (Ki 4.40 nM) and high selectivity over FP (>5,700-fold) [1] make C21H24ClN5O4 an ideal pharmacological tool to dissect EP3-specific contributions to inflammation. Researchers can use this compound at low nanomolar concentrations to block PGE2-induced EP3 signaling in macrophage or microglial cell lines without cross-reacting with FP receptors that co-regulate inflammatory gene expression [2].

Pharmacokinetic Profiling of Lipophilic Pyrazolo[3,4-d]pyrimidines

With a computed XLogP of 4.8 [1], C21H24ClN5O4 serves as a reference compound for studying the absorption, distribution, and metabolism of highly lipophilic pyrazolo[3,4-d]pyrimidine derivatives. It can be used in Caco-2 permeability assays or microsomal stability studies, where its behavior can be contrasted with more polar analogs like sildenafil (XLogP 2.5) [1] to establish structure–property relationships.

Chemical Biology Probe for EP3 Receptor Structure–Function Studies

Due to its distinct chemical structure—lacking the sulfonamide group of PDE5 inhibitors [1]—C21H24ClN5O4 can be employed in site-directed mutagenesis or molecular docking studies to map the binding pocket of the EP3 receptor, particularly regions accommodating hydrophobic substituents. This aids in the rational design of next-generation EP3 antagonists with improved pharmacokinetic profiles.

Quote Request

Request a Quote for C21H24ClN5O4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.